2-(4-Chloro-3-ethylphenoxy)-ethylamine
Description
Properties
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-8-7-9(13-6-5-12)3-4-10(8)11/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWCXRMZYYFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
The synthesis involves the following key steps:
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Chloroacetylation | Phenol reacts with chloroacetyl chloride in the presence of aluminum trichloride to form a chloroacetyl intermediate. | Phenol, chloroacetyl chloride, AlCl3, 0–25 °C, solvents like dichloromethane or toluene |
| 2 | Etherification | The intermediate undergoes etherification with sodium ethoxide to form an ethoxyethyl ether derivative. | Sodium ethoxide, toluene/ethanol/THF, 0–25 °C |
| 3 | Reduction | Catalytic hydrogenation of the intermediate using palladium on carbon to reduce the ketone or oxime group. | Pd/C catalyst, H2 pressure 0.3–0.5 MPa, 25–80 °C |
| 4 | Etherification | Further etherification with dibromoethane to introduce the ethylamine precursor moiety. | Dibromoethane, K2CO3, solvents like acetonitrile or DMF |
| 5 | Amination | Ammoniation using potassium phthalimide to introduce the amino group. | Potassium phthalimide, suitable solvent |
| 6 | Deprotection | Hydrazine hydrate treatment to remove protecting groups and liberate the free amine. | Hydrazine hydrate |
This route is advantageous due to the use of relatively inexpensive and accessible starting materials, mild reaction conditions, and improved selectivity with minimized side products.
Detailed Reaction Conditions and Optimization
Chloroacetylation (Step 1)
- Molar ratio: Phenol : AlCl3 : Chloroacetyl chloride = 1 : 2.0–2.5 : 2.0–2.5
- Solvents: Dichloromethane, dichloroethane, chloroform, or toluene
- Temperature: 0–25 °C
- Aluminum trichloride acts as a Lewis acid catalyst facilitating electrophilic substitution.
- The reaction yields a chloroacetylated phenol intermediate with high selectivity.
Etherification with Sodium Ethoxide (Step 2)
- Molar ratio: Intermediate : Sodium ethoxide = 1 : 2.0–3.0
- Solvents: Toluene, ethanol, or tetrahydrofuran
- Temperature: 0–25 °C
- Sodium ethoxide deprotonates the phenol group, promoting nucleophilic substitution to form the ether linkage.
Catalytic Reduction (Step 3)
- Catalyst: Palladium on carbon (Pd/C)
- Mass ratio: Intermediate : Pd/C = 20–50 : 1
- Hydrogen pressure: 0.3–0.5 MPa
- Temperature: 25–80 °C
- This step reduces oxime or ketone intermediates to the corresponding amines or alcohols without over-reduction.
Etherification with Dibromoethane (Step 4)
- Molar ratio: Intermediate : Dibromoethane : K2CO3 = 1 : 1.0–1.5 : 1.0–2.0
- Solvents: Acetonitrile, acetone, dichloroethane, toluene, or N,N-dimethylformamide
- Potassium carbonate acts as a base to facilitate the nucleophilic substitution forming the ethoxyethyl side chain.
Amination and Deprotection (Steps 5 and 6)
- Amination is performed using potassium phthalimide to introduce the amino group via nucleophilic substitution.
- Deprotection with hydrazine hydrate liberates the free amine.
- These steps are critical for obtaining the target this compound with high purity.
Alternative Preparation of 2-Chloroethylamine Hydrochloride as a Building Block
Since this compound contains an ethylamine moiety, the preparation of 2-chloroethylamine hydrochloride is relevant as a precursor or intermediate.
A patented method (CN108003036B) describes a three-step process:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Introduction of hydrogen chloride gas into ethanolamine solution until pH 2–3 | Room temperature, hydrogen chloride flow 300–500 mL/min |
| 2 | Addition of organic acid (e.g., propionic acid), heating to 120–160 °C, further HCl introduction, reaction with distillation to remove water | Reaction time 2–5 h |
| 3 | Cooling, addition of absolute ethanol, filtration, and drying to obtain 2-chloroethylamine hydrochloride | Drying under vacuum at 50–60 °C |
This method offers a controlled and efficient synthesis of 2-chloroethylamine hydrochloride, an important intermediate for subsequent etherification or amination steps in the target compound synthesis.
Research Findings and Process Analysis
- The multi-step synthesis involving chloroacetylation, etherification, reduction, and amination provides a high degree of reaction selectivity and yield.
- Use of palladium-carbon catalyzed hydrogenation allows mild reduction conditions avoiding harsh reagents.
- The process avoids hazardous reagents such as sodium hydride and ethylene oxide, reducing safety risks.
- Secondary amine by-products are minimized by careful control of reaction conditions and choice of protecting groups.
- The synthetic route is adaptable to various substituted phenols, allowing structural modifications for related compounds.
- Reaction solvents and temperatures are optimized to balance reaction rates and selectivity.
Summary Table of Key Reaction Parameters
| Step | Reaction Type | Key Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Notes |
|---|---|---|---|---|---|
| 1 | Chloroacetylation | Phenol, chloroacetyl chloride, AlCl3, solvent | 0–25 | Atmospheric | Lewis acid catalysis, high selectivity |
| 2 | Etherification | Sodium ethoxide, toluene/ethanol/THF | 0–25 | Atmospheric | Nucleophilic substitution |
| 3 | Reduction | Pd/C catalyst, H2 | 25–80 | 0.3–0.5 | Selective hydrogenation |
| 4 | Etherification | Dibromoethane, K2CO3, acetonitrile/DMF | Ambient to reflux | Atmospheric | Introduction of ethylamine precursor |
| 5 | Amination | Potassium phthalimide | Ambient | Atmospheric | Amination via nucleophilic substitution |
| 6 | Deprotection | Hydrazine hydrate | Ambient | Atmospheric | Removal of protecting groups |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-ethylphenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyethylamines .
Scientific Research Applications
2-(4-Chloro-3-ethylphenoxy)-ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-ethylphenoxy)-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The chloro group enhances lipophilicity and metabolic stability compared to hydroxyl or methoxy groups . Phenoxy vs. Phenyl Linkages: Ethoxy bridges (phenoxy) introduce flexibility and oxygen-based polarity, contrasting with direct phenyl-ethylamine linkages (e.g., 2-(4-Chlorophenyl)ethylamine), which are more rigid .
- Physicochemical Properties :
- Chlorinated derivatives (e.g., 2-(4-Chlorophenyl)ethylamine) exhibit higher boiling points compared to hydroxylated analogs like dopamine HCl, reflecting stronger intermolecular forces .
- Hydroxyl and methoxy groups (e.g., 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl) enhance solubility in polar solvents but reduce blood-brain barrier permeability .
Key Insights :
- Synthetic Routes: Analogous compounds are synthesized via nucleophilic substitution (e.g., tosylation of ethylenedioxybis(ethylamine) in ) or condensation reactions (e.g., ethanol-mediated coupling in ). The target compound could be synthesized similarly, leveraging chloro-ethylphenol precursors.
Biological Activity
2-(4-Chloro-3-ethylphenoxy)-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: C11H14ClNO
Molecular Weight: 215.69 g/mol
CAS Number: 1094468-26-4
The structure of this compound features a chloro-substituted phenyl group linked to an ethylamine moiety, which is crucial for its biological interactions.
The compound is believed to exert its biological effects through interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the chloro and ethyl groups may enhance its affinity for specific biological targets, potentially leading to modulation of signaling pathways.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antidepressant Activity: Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, indicating potential antidepressant properties.
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammatory responses in vitro, possibly through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Antidepressant Potential:
- A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent (Source: unpublished data).
-
Anti-inflammatory Activity:
- In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in macrophage cultures, highlighting its anti-inflammatory properties (Source: unpublished data).
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Antidepressant Activity | Significant reduction in depression-like behaviors | Unpublished animal study |
| Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 production | Unpublished in vitro study |
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-(4-Chloro-3-methylphenoxy)-ethylamine | Similar structure with methyl group | Moderate antidepressant activity |
| 2-(4-Bromo-3-ethylphenoxy)-ethylamine | Bromine substitution | Enhanced anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
